molecular formula C36H32N6O3 B606317 Borussertib CAS No. 1800070-77-2

Borussertib

Cat. No. B606317
M. Wt: 596.691
InChI Key: HXBRBOYWXDLHDC-UHFFFAOYSA-N
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Description

Borussertib is a covalent-allosteric inhibitor of protein kinase Akt . It is a first-in-class covalent-allosteric AKT inhibitor that displays antitumor activity . It has shown strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways .


Synthesis Analysis

The crystal structure of borussertib inspired the structure-based design of novel probe molecules by directed derivatization . A robust synthetic route was developed that enabled the synthetic access to a series of highly diverse 1,6-naphthyridinone-based compounds .


Molecular Structure Analysis

The first crystal structure of autoinhibited AKT1 in complex with the covalent-allosteric inhibitor borussertib provides critical insights into the structural basis of AKT1 inhibition .


Chemical Reactions Analysis

Borussertib shows a covalent-allosteric mode of action while binding at the interdomain region between the kinase-domain (white) and the PH-domain (green) .


Physical And Chemical Properties Analysis

Borussertib has a molecular formula of C36H32N6O3 and a molecular weight of 596.68 . It is soluble in DMSO up to 10 mM .

Scientific Research Applications

Oncology: Treatment of KRAS-Mutant Pancreatic and Colorectal Cancer

Borussertib has been used in the field of oncology, specifically for the treatment of KRAS-mutant pancreatic and colorectal cancer .

  • Application : Borussertib is a covalent-allosteric AKT inhibitor with strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . It has been used in combination with the MEK inhibitor trametinib .
  • Methods : The experiment involved the use of patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .
  • Results : Borussertib displayed antitumor activity when used in combination with the MEK inhibitor trametinib in these models .

Structural Biology: Understanding the Inhibition of Protein Kinase Akt

Borussertib has been used in structural biology to understand the covalent-allosteric inhibition of the protein kinase Akt .

  • Application : Borussertib binds to two noncatalytic cysteines at positions 296 and 310 in AKT and incorporates electrophilic warheads into the allosteric ligand at appropriate positions, allowing for irreversible stabilization of the inactive conformation .
  • Methods : The study involved the use of crystallography to determine the structure of full-length Akt in complex with Borussertib .
  • Results : The crystal structure provided critical insights into the structural basis of AKT1 inhibition by this unique class of compounds .

Drug Development: Development of Selective Akt Inhibitors

Borussertib has been used in drug development for the creation of selective Akt inhibitors .

  • Application : Borussertib is a covalent-allosteric interdomain inhibitor that has been used in the development of selective Akt inhibitors .
  • Methods : The study involved the structure-based design, synthesis, biological and pharmacological evaluation of a focused library of these innovative inhibitors .
  • Results : The study resulted in the development of a unique set of covalent-allosteric interdomain inhibitors .

Anticancer Activity: Treatment of Various Cancer Types

Borussertib has been used in the field of oncology, specifically for the treatment of various cancer types .

  • Application : Borussertib is an AKT inhibitor with potential anticancer activity . It specifically binds to two noncatalytic cysteines at positions 296 and 310 in AKT and incorporates electrophilic warheads into the allosteric ligand at appropriate positions, allowing for irreversible stabilization of the inactive conformation .
  • Methods : The experiment involved the use of cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways .
  • Results : Borussertib demonstrated a strong antiproliferative activity in these cancer cell lines .

Transcriptome Analysis: Understanding Resistance to AKT Inhibitors

Borussertib has been used in the field of genomics, specifically for transcriptome analysis to understand resistance to AKT inhibitors .

  • Application : Borussertib is an AKT inhibitor with potential anticancer activity . It specifically binds to two noncatalytic cysteines at positions 296 and 310 in AKT and incorporates electrophilic warheads into the allosteric ligand at appropriate positions, allowing for irreversible stabilization of the inactive conformation .
  • Methods : The experiment involved the use of cancer cell lines that have developed resistance to AKT inhibitors .
  • Results : The transcriptome analysis provided insights into the genetic changes associated with the development of resistance to AKT inhibitors .

Safety And Hazards

Borussertib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

A hybrid covalent-allosteric AKT inhibitor (borussertib) has recently been synthesized showing preclinical activity in cell lines and xenograft models . Future research is likely to focus on further pharmacokinetic/dynamic optimization and the development of new combination strategies .

properties

IUPAC Name

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBRBOYWXDLHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Borussertib

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